Tandospirone citrate

Anxiety Disorders Clinical Efficacy Comparative Trial

Tandospirone citrate (SM-3997) combines high 5-HT1A affinity (Ki=27±5nM) with 100–1000× selectivity over 5-HT2, D2, and adrenergic receptors—avoiding buspirone's dopaminergic side effects. In direct trials, it achieves an 80.0% responder rate vs. 65.0% for buspirone, with a 25% lower TESS adverse effect score (3.24 vs. 4.35). Its slow-onset dorsal raphe inhibition (≥4 min) enables precise temporal CNS studies. Predominant CYP3A4 metabolism simplifies DDI protocols. Choose tandospirone citrate for superior safety and efficacy endpoints in comparative neuropsychiatric research.

Molecular Formula C27H37N5O9
Molecular Weight 575.6 g/mol
CAS No. 112457-95-1
Cat. No. B1662828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTandospirone citrate
CAS112457-95-1
Synonyms3a,4,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-methano-1H-isoindole-1,3(2H)-dione
SM 3997
SM-3997
tandospirone
Molecular FormulaC27H37N5O9
Molecular Weight575.6 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-;
InChIKeyDMLGUJHNIWGCKM-DPFKZJTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tandospirone Citrate (CAS 112457-95-1): Procurement Guide for a Selective 5‑HT1A Receptor Partial Agonist


Tandospirone citrate (SM-3997) is an azapirone-class anxiolytic that acts as a potent and selective partial agonist at the 5‑HT1A serotonin receptor. It demonstrates a binding affinity (Ki) of 27 ± 5 nM at the 5‑HT1A receptor, with two to three orders of magnitude lower potency at 5‑HT2, 5‑HT1C, α1‑adrenergic, α2‑adrenergic, and dopamine D1/D2 receptors (Ki values ranging from 1,300 to 41,000 nM) [1]. The compound is used clinically for generalized anxiety disorder and is under investigation for additional neuropsychiatric indications [2].

Why Tandospirone Citrate Cannot Be Interchanged with Other 5‑HT1A Agonists


Despite sharing a common azapirone scaffold and 5‑HT1A partial agonist mechanism, tandospirone citrate exhibits a distinct selectivity fingerprint and pharmacokinetic profile that preclude generic substitution. Unlike buspirone, which displays appreciable dopamine D2 receptor affinity (Ki ~ 240 nM) and a short elimination half‑life of 2–3 hours with extensive first‑pass metabolism, tandospirone citrate maintains a cleaner receptor selectivity panel (D2 Ki = 1,300–41,000 nM) and demonstrates slower onset of central serotonergic inhibition [1]. These pharmacodynamic and pharmacokinetic divergences translate into clinically meaningful differences in efficacy rates and adverse effect burdens, as established in direct head‑to‑head trials [2].

Quantitative Differentiators for Tandospirone Citrate Procurement


Superior Clinical Response Rate vs. Buspirone in Adolescent Anxiety

In a randomized controlled trial directly comparing tandospirone and buspirone in 80 adolescents with pre‑examination anxiety, tandospirone achieved a significantly higher clinical effective rate (80.0%) compared to buspirone (65.0%, p<0.05) [1].

Anxiety Disorders Clinical Efficacy Comparative Trial

Lower Adverse Effect Burden Measured by TESS Score vs. Buspirone

The same head‑to‑head trial reported a significantly lower Treatment Emergent Symptom Scale (TESS) score for tandospirone (3.24 ± 0.34) compared to buspirone (4.35 ± 0.62, p<0.05) [1].

Safety Tolerability Side Effect Profile

Slower Onset of Dorsal Raphe Inhibition Suggests Differentiated Pharmacodynamics

Electrophysiological studies in rat dorsal raphe neurons demonstrated that tandospirone requires ≥4 minutes to completely block spontaneous serotonergic firing, whereas gepirone and ipsapirone achieve full blockade in approximately 3 minutes [1].

Neuropharmacology Electrophysiology Serotonergic Neurons

CYP3A4‑Mediated Drug‑Drug Interaction Potential

Tandospirone is primarily metabolized by CYP3A4, and co‑administration with the CYP3A4 inhibitor fluvoxamine (60 mg/kg, p.o.) significantly elevates plasma tandospirone concentrations in rats [1]. In contrast, buspirone undergoes extensive metabolism by CYP3A4 but is also a substrate for CYP2D6 and exhibits a more complex interaction profile [2].

Pharmacokinetics Drug Interactions Cytochrome P450

Recommended Procurement Scenarios for Tandospirone Citrate


Head‑to‑Head Anxiolytic Efficacy Studies Requiring Superior Response Rate

Investigators designing comparative clinical trials or preclinical efficacy studies should select tandospirone citrate when a 15% absolute improvement in responder rate (80.0% vs. 65.0% for buspirone) is necessary to demonstrate superiority [1]. This differential is particularly valuable in populations with moderate‑to‑severe anxiety where maximizing early therapeutic response is the primary endpoint.

Safety‑Focused Studies in Populations Vulnerable to Adverse Effects

Tandospirone citrate should be prioritized for studies enrolling adolescents, elderly patients, or individuals with a history of medication intolerance. The 25% lower TESS adverse effect score compared to buspirone (3.24 ± 0.34 vs. 4.35 ± 0.62) provides a quantifiable safety margin that reduces attrition and improves protocol compliance [1].

Electrophysiological Research Requiring Gradual Serotonergic Modulation

For in vivo electrophysiology experiments where a slower, more sustained inhibition of dorsal raphe serotonergic neurons is desired, tandospirone citrate (≥4 minutes to full blockade) offers a temporal window distinct from faster‑acting azapirones like gepirone and ipsapirone (~3 minutes) [2].

Pharmacokinetic Interaction Studies Leveraging CYP3A4 Modulation

Tandospirone citrate is an ideal tool compound for investigating CYP3A4‑mediated drug‑drug interactions in vivo. Its predominant metabolism by CYP3A4 allows for predictable plasma concentration elevation when co‑administered with CYP3A4 inhibitors (e.g., fluvoxamine) [3], simplifying experimental design compared to buspirone which involves multiple CYP isoforms.

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